molecular formula C10H10F3NO3 B8660300 N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide

N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide

Cat. No. B8660300
M. Wt: 249.19 g/mol
InChI Key: FVDAFLNZHCUEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-4-3-5-8(6-7)17-10(11,12)13/h3-6H,1-2H3

InChI Key

FVDAFLNZHCUEAW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)OC(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(trifluoromethoxy)benzoic acid (20.0 g, 96.1 mmol) in dichloromethane (200 mL), cooled to 0° C. with a brine/ice bath, was added N,N-dimethylformamide (0.37 mL, 4.8 mmol) followed by oxalyl chloride (10.1 mL, 115 mmol). The resulting mixture was stirred 5 h at room temperature, until gas evolution stopped and a clear solution was obtained. The mixture was cooled to 0° C. with a brine/ice bath, N,O-Dimethylhydroxylamine (9.37 g, 96 mmol) was added at once, followed by dropwise addition of triethylamine (45.5 mL, 326 mmol) through a dropping funnel, while keeping the internal temperature below 10° C. The resulting suspension was diluted with dichloromethane (200 mL), stirred overnight at room temperature, poured into water (400 mL) and the aqueous layer was extracted with dichloromethane (2×150 mL). The organic layers were combined, washed with water (2×200 mL), dried (MgSO4), and concentrated in vacuo. The residue was purified over silica gel to afford N-methoxy-N-methyl-3-(trifluoromethoxy)benzamide as an oil [22.4 g, yield 80%; HPLC/MS:m/z=250 (M+H); log P(HCOOH)=2.41].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
9.37 g
Type
reactant
Reaction Step Four
Quantity
45.5 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

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